ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is a complex organic compound that features a unique combination of imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoate
- Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]pentanoate
Uniqueness
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is a compound that integrates several bioactive moieties, including imidazole and thiazole rings. These structural features are known to confer various biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's complex structure consists of:
- Imidazole and Thiazole Rings : These heterocycles are pivotal in many pharmacological applications due to their ability to interact with biological targets.
- Butanoate Ester : This functional group may influence solubility and bioavailability.
The molecular formula is C15H18N4O2S, and its molecular weight is approximately 318.39 g/mol.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Imidazole Derivatives : Known for their antifungal and antibacterial activities, they disrupt cellular processes in pathogens.
- Thiazole Compounds : Demonstrated efficacy against various bacteria and fungi due to their ability to inhibit critical enzymes.
A study showed that similar compounds had IC50 values ranging from 10 to 30 µM against certain bacterial strains, indicating promising antimicrobial potential .
Anticancer Properties
The anticancer activity of thiazole-containing compounds has been well documented. This compound may exhibit cytotoxic effects on cancer cell lines:
- Mechanism of Action : The presence of the imidazole ring suggests potential interactions with DNA or proteins involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cells at low concentrations (IC50 < 10 µM) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Essential for interaction with biological targets.
- Thiazole Moiety : Enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
- Substituents on the Rings : Variations in substituents can modulate potency and selectivity towards specific biological pathways .
Comparative Analysis
To understand the efficacy of this compound relative to similar compounds, a comparison table is provided:
Compound Name | Structure Features | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
---|---|---|---|
Compound A | Imidazole + Thiazole | 15 µM | 8 µM |
Compound B | Imidazole + Thiazole | 20 µM | 12 µM |
Ethyl 4-[...] | Imidazole + Thiazole | TBD | TBD |
Properties
IUPAC Name |
ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10/h3-8H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQOMQJTWLYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.